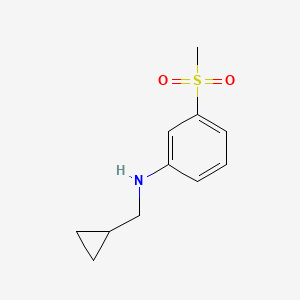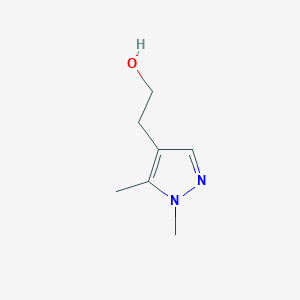![molecular formula C12H19NO2 B13284041 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13284041.png)
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is an organic compound with the molecular formula C12H19NO2. It is a secondary amine with a butanol backbone and a methoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL typically involves the reaction of 3-methoxybenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is not well-characterized. as a secondary amine, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s binding affinity to specific receptors .
Comparison with Similar Compounds
Similar Compounds
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol: Similar structure with a different substitution pattern.
N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline: Another compound with a similar amine structure.
Uniqueness
2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-5-4-6-12(7-10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
NSPUCBFOLNRDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13283965.png)
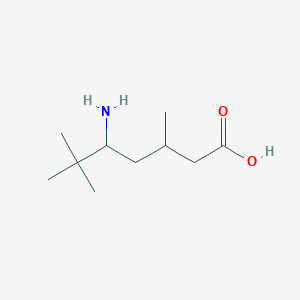

![tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate](/img/structure/B13283989.png)

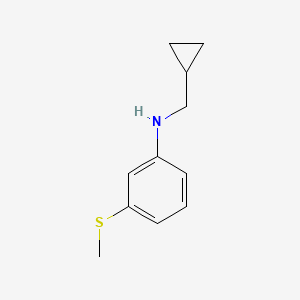
![1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol](/img/structure/B13284012.png)
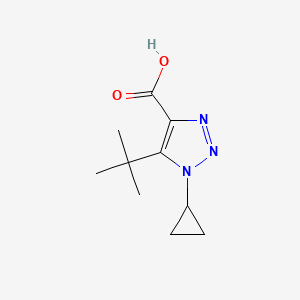

![2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13284025.png)
amine](/img/structure/B13284026.png)

